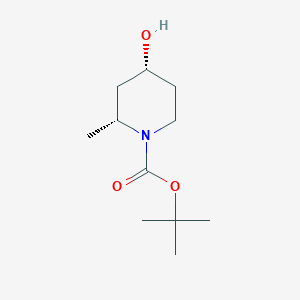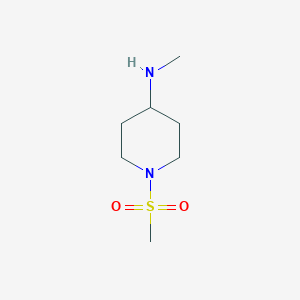
2-(3-(Trifluoromethyl)phenyl)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of aromatic aldehydes with other reagents. For instance, the reaction of aromatic aldehydes with ketene acetal in the presence of zinc bromide affords methyl 2-(phenyltrifluoroacetylamino)-3-trimethylsiloxy-alkanoates, which upon further reaction can yield different products . Additionally, the synthesis of 2,4,6-tris(trifluoromethyl)phenyllithium followed by its reaction with acetaldehyde produces corresponding alcohols, which can be further oxidized to yield acetophenones .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of adducts formed by trimeric perfluoro-ortho-phenylene mercury with acetaldehyde has been characterized, revealing the coordination of the organic carbonyl to mercury centers . The crystal structure of a polymerization catalyst of acetaldehyde, dimethylaluminum N-phenylbenzimidate dimer, has also been determined, providing insights into the stereochemistry of such compounds .
Chemical Reactions Analysis
The chemical reactions involving acetaldehyde and related compounds are diverse. Acetaldehyde can undergo complexation with Lewis acids, as shown by its interaction with trimeric perfluoro-ortho-phenylene mercury . It also serves as a precursor to various molecules, such as in the synthesis of 2,3-butanedione in interstellar analog ices . Furthermore, acetaldehyde derivatives can be used as reagents for the protection of carboxylic acids, which can be converted into different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetaldehyde and its derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group can impart unique properties due to its electronegativity and size. For instance, the synthesis of 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals from 1,1-dimethoxyacetone and polyfluorinated carboxylic acid esters involves a Claisen type condensation, indicating the reactivity of such compounds . The polymerization catalyst of acetaldehyde, dimethylaluminum N-phenylbenzimidate dimer, demonstrates the potential for creating stereospecific polymers .
Applications De Recherche Scientifique
Organocatalytic Acetalization
In the realm of synthetic organic chemistry, "2-(3-(Trifluoromethyl)phenyl)acetaldehyde" has been studied for its role in organocatalytic acetalization. Kotke and Schreiner (2006) demonstrated an acid-free, organocatalytic acetalization of aldehydes and ketones using N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. This method allows for the conversion of acid-labile and unsaturated aldehydes into their acetals under mild conditions, showcasing the versatility of trifluoromethylated compounds in facilitating neutral, double hydrogen bonding catalysis with high efficiency and practicality (Kotke & Schreiner, 2006).
Lewis Acid Catalysis
King, Tsunoda, and Gabbaï (2002) explored the complexation capabilities of trifluoromethylated phenyl compounds through the study of trimeric perfluoro-ortho-phenylene mercury's interaction with various organic carbonyls. This research highlighted the potential of trifluoromethylated phenyl compounds in developing new tridentate Lewis acids for complexation and catalysis applications, broadening the scope of their use in organic synthesis (King, Tsunoda, & Gabbaï, 2002).
Catalytic Applications in Synthesis
The synthesis of benzofurans, an important structural motif in many natural products and pharmaceuticals, has been achieved using "2-(3-(Trifluoromethyl)phenyl)acetaldehyde" derivatives. Nakamura, Mizushima, and Yamamoto (2005) reported a platinum-olefin-catalyzed carboalkoxylation of o-alkynylphenyl acetals, leading to 3-(alpha-alkoxyalkyl)benzofurans. This research opens avenues for the use of trifluoromethylated compounds in the synthesis of complex organic molecules (Nakamura, Mizushima, & Yamamoto, 2005).
Green Chemistry and Catalysis
In the field of green chemistry, Yadav and Gawade (2013) developed a novel superacidic sulfated zirconia catalyst by combustion synthesis for the isomerization of styrene oxide to 2-phenyl acetaldehyde. This process exemplifies the application of trifluoromethylated compounds in environmentally friendly catalysis, offering a robust, recyclable catalyst that performs under mild conditions with high selectivity and atom economy (Yadav & Gawade, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHOLZIJDWJFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611597 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)acetaldehyde | |
CAS RN |
21172-31-6 | |
| Record name | [3-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)









